2,3,5,6-Tetrachloroaniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,3,5,6-Tetrachloroaniline often involves multistep chemical reactions with specific reagents to introduce chloro groups into an aniline framework. Although the specific synthesis of this compound is not detailed in the provided literature, related methodologies can offer insights. For instance, the synthesis of amino acid derivatives incorporating heterocyclic moieties like tetrazoles reflects the complexity and strategic approaches required in synthesizing halogenated anilines. These processes emphasize the use of polynitrogen heterocyclic systems and the importance of strong hydrogen bonds in creating compounds with high biological activity (Popova & Trifonov, 2015).
Molecular Structure Analysis
The molecular structure of this compound, characterized by the presence of four chlorine atoms attached to an aniline ring, significantly influences its physical and chemical properties. The chloro groups increase the compound's electronegativity, affecting its reactivity and interaction with other molecules. The structure-related analysis often involves computational chemistry techniques to predict reactivity, as well as spectroscopic methods for structural confirmation.
Chemical Reactions and Properties
Chemical reactions involving this compound are influenced by the electron-withdrawing effect of the chlorine atoms. These atoms make the aniline nitrogen more nucleophilic, potentially affecting reactions such as substitution or addition. The compound's chemical properties, including reactivity towards nucleophiles and electrophiles, are crucial in its applications in material science and medicinal chemistry.
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of chlorine atoms increases its molecular weight and may affect its phase behavior and solubility in various solvents. These properties are essential for the compound's handling and application in different scientific and industrial contexts.
Chemical Properties Analysis
This compound's chemical properties, including acidity, basicity, and stability, are influenced by the chloro substituents on the aniline ring. The electron-withdrawing effect of the chlorine atoms affects the compound's reactivity, making it a valuable intermediate in organic synthesis. Studies on related compounds, such as tetrazole derivatives, provide insights into the role of heterocyclic systems in enhancing metabolic stability and biological membrane penetration (Popova & Trifonov, 2015).
Scientific Research Applications
Studying the Elimination of Hydrogen Chloride from Aromatic Amines with Boron Trichloride
This research involves the potential formation of borazole, providing insights into chemical reactions and compound formations (Blackborow, Blackmore, & Lockhart, 1971).
Conversion to 2,4,6-Trichloronitrobenzene and Exploration of Routes to 1,3,5-Trichlorobenzene via Aniline
This process is important for understanding chemical pathways and synthesis methods (Estes, 1976).
Evaluating Ecosystem Responses and Toxicity to Aniline and Related Compounds
Research in this area focuses on the acute and chronic toxicity of these compounds on ecosystems (Yount & Shannon, 1987).
As a Ligand for Synthesizing Compounds with Two p-Phenylene-Bridged Phosphorus Centers
This application is crucial in the field of inorganic chemistry for creating complex molecular structures (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Studying the Structure and Properties of Phenolic Compounds
The phenolic derivative of 2,3,5,6-tetrachloroaniline aids in understanding the characteristics of phenolic compounds (Chen, Xu, Liu, & Xu, 1995).
Investigating Cellular Membrane Toxicity and Electron Transport Inhibition
This aspect of research highlights the potential harmful effects of the compound at a cellular level (Janssens et al., 2011).
As an Intermediate in the Manufacture of Dyes, Phyto-Sanitary, and Drug Products
Its role in the production of these products is significant for industrial applications (Bhar et al., 1995).
In Microbial Reductive Dechlorination Studies
These studies are important for understanding the dechlorination rates and half-saturation coefficients in chemical reactions (Taş et al., 2006).
Investigating Structural Stability and Symmetric Near-Planar Structures
This research is essential for predicting and understanding the molecular structure of the compound (Badawi, Förner, & Al‐Saadi, 2009).
Studying the Uptake and Elimination in Organisms
Research in this area helps understand how organisms interact with the compound, such as in studies with the guppy, Poecilia reticulata (Wolf, Yedema, Seinen, & Hermens, 1994).
properties
IUPAC Name |
2,3,5,6-tetrachloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDHEFNWWHSXSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022208 | |
Record name | 2,3,5,6-Tetrachloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3481-20-7 | |
Record name | 2,3,5,6-Tetrachloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3481-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetrachloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3481-20-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29028 | |
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Record name | 2,3,5,6-Tetrachloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetrachloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3,5,6-TETRACHLOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A7XFF90T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the environmental concerns associated with 2,3,5,6-Tetrachloroaniline?
A: this compound is a degradation product of pentachloronitrobenzene (PCNB), a fungicide. [] Studies have shown its persistence in anaerobic environments like contaminated sediments, where it can undergo further reductive dechlorination by microorganisms. [] This process raises concerns about its potential accumulation and long-term effects in the environment, as well as the formation of potentially more toxic daughter compounds.
Q2: How do laboratory microcosm studies contribute to understanding the toxicity of this compound?
A: Microcosm studies using mixed-flask systems have been employed to assess the ecotoxicological effects of this compound. [] Researchers observed changes in ecosystem-level variables, such as pH and dissolved oxygen levels, to determine acute and chronic toxicity. [] These studies offer a more holistic view of the compound's impact on ecosystems compared to single-species toxicity tests.
Q3: Is this compound more or less toxic than its parent compound, PCNB, in specific organisms?
A: While both compounds exhibit toxicity, research indicates that this compound is generally less toxic than its parent compound, PCNB. [] This difference in toxicity was observed in microcosm tests, which demonstrated that while the relative toxicities of the compounds were similar to single-species tests, the range between the most and least toxic was significantly smaller. []
Q4: How is this compound metabolized in biological systems?
A: Research shows that under methanogenic conditions, this compound undergoes sequential dechlorination by microorganisms. [] This process involves the removal of chlorine atoms from the molecule, leading to the formation of less chlorinated aniline derivatives such as 2,3,4,5- and 2,3,5-trichloroaniline, and eventually 3- and 4-chloroaniline. []
Q5: Can the structure of this compound be modified to influence its properties and potential applications?
A: Research suggests that structural modifications of this compound can influence its properties. For instance, enzymatic polymerization of this compound with chloroperoxidase from Caldariomyces fumago can yield semiconducting polymers. [, ] Furthermore, doping these polymers with different dopants, such as (1S)-(+)-10-camphorsulfonic acid or 2-acrylamido-2-methyl-1-propanesulfonic acid, can further enhance their conductivity, potentially opening up new applications in materials science. []
Q6: How is this compound detected and quantified in environmental or biological samples?
A: Analytical methods for detecting this compound and its metabolites in water and fish samples have been developed. [] These methods typically involve extraction of the compound from the sample matrix using a solvent like hexane, followed by analysis using techniques like high-resolution capillary gas chromatography coupled with flame ionization detection (HRGC-FID). []
Q7: Are there any known bacteria capable of degrading this compound?
A: Yes, Desulfitobacterium frappieri strain PCP-1, an anaerobic bacterium, has demonstrated the ability to dechlorinate this compound. [] This bacterium exhibits a broad spectrum of activity against various organochlorine pollutants and can remove chlorine atoms from compounds containing amino or methoxy groups, as well as heterocycles containing nitrogen. []
Q8: Has the structure and vibrational properties of this compound been studied?
A: Yes, research has been conducted on the structural stability, NH2 inversion, and vibrational assignments of this compound. [] These studies provide valuable insights into the molecule's physical and chemical properties.
Q9: What is the role of dihydrogen bonding in the reactions of trimethylamine alane with this compound?
A: Studies have investigated the proton-transfer and H2-elimination reactions of trimethylamine alane with various compounds, including this compound. [] These reactions involve the formation of dihydrogen-bonded intermediates, which play a crucial role in determining the reaction pathway and product formation. [] This research highlights the importance of understanding molecular interactions in predicting the fate and transformation of this compound in chemical and biological systems.
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